6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as fluorinated aniline derivatives.
Cyclization: The key step involves the cyclization of these intermediates to form the quinoline core.
Functional Group Introduction:
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific reaction environments to enhance efficiency .
Chemical Reactions Analysis
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated quinolines and substituted quinoline derivatives .
Scientific Research Applications
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Lacks the fluorine atom, leading to different chemical properties.
4-Hydroxy-2-quinolones: Contains a hydroxyl group at the 4th position, exhibiting different biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBIRVXPEKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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